3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one
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Overview
Description
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is an aromatic compound characterized by its unique structure, which includes two aminophenyl groups attached to a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino groups. The cyclopentadienone core is then formed through a series of cyclization reactions under controlled conditions. Solvents such as N,N-dimethylacetamide and N-methyl-2-pyrrolidone are often used in these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides and polyamides, which are known for their thermal stability and mechanical strength.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclopentadienone core can participate in electron transfer processes, affecting the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-aminophenyl)-2,5-diphenylthiophene: This compound has a similar structure but includes a thiophene ring instead of a cyclopentadienone core.
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene: Another related compound with a different arrangement of the phenyl groups.
Uniqueness
3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is unique due to its specific combination of amino groups and cyclopentadienone core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
142772-50-7 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,4-bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C19H18N2O/c1-11-17(13-3-7-15(20)8-4-13)18(12(2)19(11)22)14-5-9-16(21)10-6-14/h3-10H,20-21H2,1-2H3 |
InChI Key |
BLZXKKMWWDIJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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